Kupferoleat

Übersicht

Beschreibung

Copper oleate is a copper-based compound formed by the reaction of copper ions with oleic acid. It is commonly used as a precursor in the synthesis of copper nanoparticles and has applications in various fields, including catalysis, antimicrobial agents, and material science. The compound is known for its stability and ability to form complexes with other molecules, making it a valuable component in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Copper oleate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Copper oleate, like other copper-based compounds, primarily targets microbial cells and tumor cells . The compound’s bioactivity is broad-spectrum, making it a potential antimicrobial agent in many biomedical applications . In the context of cancer treatment, copper oleate has been used in combination with other drugs like disulfiram (DSF) for its synergistic antitumor effect .

Mode of Action

Copper oleate interacts with its targets through a series of complex mechanisms. In microbial cells, copper ions from copper oleate can generate free radicals and increase oxidative stress . This interaction with the cell wall causes damage to the cell membrane, increasing its permeability and leading to a decrease in the viability of the cell . In the context of cancer treatment, copper oleate is incorporated into the liposome membrane, which then interacts with tumor cells .

Biochemical Pathways

Copper oleate affects several biochemical pathways. Copper ions readily form complexes with biomolecules containing certain amino acid residues . These ions are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), and others . Copper metabolism must be tightly controlled to achieve homeostasis and avoid disorders .

Pharmacokinetics

Copper oleate exhibits interesting pharmacokinetic properties when formulated as liposomes. The copper oleate liposome (Cu (OI)2-L) displays a biphasic release profile, with >70% retained drug over 8 h incubation in PBS at pH 7.4 . Pharmacokinetic studies have demonstrated that Cu (OI)2-L has a prolonged circulation time and increased AUC when compared to the injection of copper oleate solution .

Result of Action

The result of copper oleate’s action is the inhibition of microbial growth and tumor cell proliferation. Copper oleate has been shown to have significant antimicrobial activity due to its interaction with microbial cells . In cancer treatment, the use of copper oleate in combination with DSF has demonstrated an enhanced tumor inhibition rate .

Action Environment

The action of copper oleate can be influenced by various environmental factors. For instance, the reducing condition in the cytoplasm reduces the copper to Cu+, which can then participate in Fenton-type reactions to produce highly reactive hydroxyl radicals . These radicals can in turn react nonspecifically with lipids, proteins, and nucleic acid . Therefore, the cellular environment plays a crucial role in the efficacy and stability of copper oleate’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including:

Chemical Reduction Method: Copper chloride is dissolved in water, and oleic acid is dissolved in acetone. The two solutions are mixed and stirred, followed by the addition of a reducing agent such as sodium formaldehyde sulfoxylate.

Precipitation Reaction: Copper sulfate solutions are reacted with sodium oleate, resulting in the precipitation of copper oleate.

Industrial Production Methods: In industrial settings, copper oleate is produced by reacting copper sulfate with sodium oleate in large-scale reactors. The reaction mixture is stirred continuously to ensure complete precipitation of copper oleate. The product is then filtered, washed, and dried to obtain pure copper oleate. This method is cost-effective and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Copper oleate undergoes various chemical reactions, including:

Oxidation: Copper oleate can be oxidized to form copper oxide species.

Reduction: Copper oleate can be reduced to form metallic copper nanoparticles.

Substitution: Copper oleate can undergo substitution reactions where the oleate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Sodium borohydride, hydrazine.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with continuous stirring to ensure complete reaction.

Major Products Formed:

Oxidation: Copper oxide species.

Reduction: Metallic copper nanoparticles.

Substitution: Modified copper complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

- Copper glycolate

- Copper lactate

- Copper acetate

- Copper stearate

Copper oleate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

1120-44-1 |

|---|---|

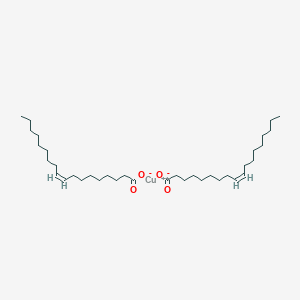

Molekularformel |

C18H34CuO2 |

Molekulargewicht |

346.0 g/mol |

IUPAC-Name |

copper;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI-Schlüssel |

XVBODFCHDIQCGK-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu] |

Key on ui other cas no. |

1120-44-1 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

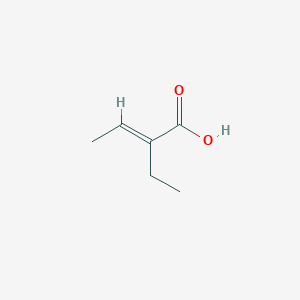

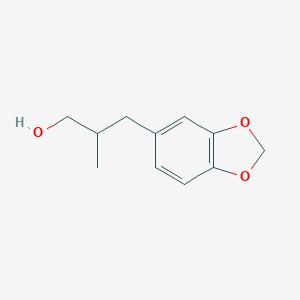

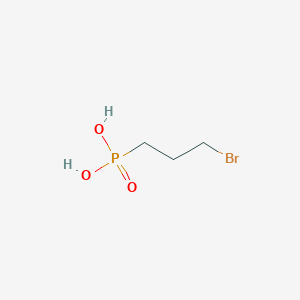

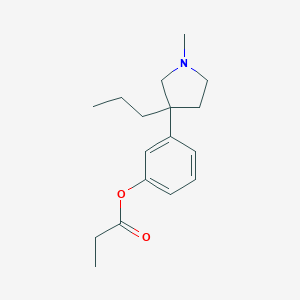

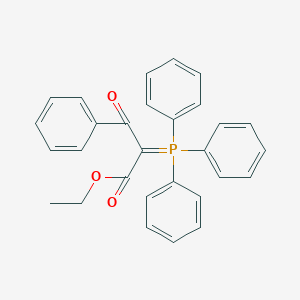

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of copper oleate as a pediculicide?

A1: While the exact mechanism is not fully elucidated in the provided research, copper oleate is suggested to exhibit its pediculicidal effect by disrupting the nervous system of lice and nits. [] This disruption leads to paralysis and death of the parasites. []

Q2: How effective is copper oleate in treating pediculosis compared to benzyl benzoate + DDT?

A2: A study on 50 patients indicated that a single application of a copper oleate + tetralin preparation was sufficient to eliminate lice and nits in most cases. [] This preparation demonstrated faster action and a lower recurrence rate (16%) compared to benzyl benzoate + DDT, which often required multiple applications and had a 32% recurrence rate. []

Q3: Does copper oleate offer any advantages in treating pediculosis with secondary infection?

A3: Interestingly, the copper oleate + tetralin preparation showed effectiveness in cases of pediculosis with mild secondary infections without the need for additional antibiotics. [] This contrasts with benzyl benzoate + DDT, which lacked this beneficial effect. []

Q4: What is the molecular formula and weight of copper oleate?

A4: Copper oleate, specifically copper(II) oleate, has the molecular formula Cu(C18H33O2)2 and a molecular weight of 626.5 g/mol.

Q5: Are there any spectroscopic techniques used to characterize copper oleate?

A5: Yes, researchers have utilized X-ray diffraction, Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy to characterize copper oleate and differentiate it from other metal soaps. [] These techniques provide insights into its crystal structure and molecular vibrations, enabling identification and analysis. []

Q6: How does the presence of copper oleate in transformer oil affect its electric field distribution?

A6: Research indicates that adding copper oleate to transformer oil leads to an increased electric field near both electrodes and a decrease in the center. [] This alteration in field distribution is attributed to the formation of heterocharges near the electrodes. []

Q7: Can copper oleate be used to protect building structures from mold?

A7: Yes, copper oleate demonstrates fungicidal properties and can be incorporated into compositions for protecting building structures from mold. [] Formulations often include castor oil or ricinic acid as carriers and solvents like toluene or xylene to enhance penetration and effectiveness. []

Q8: Does copper oleate have any applications in lubrication?

A8: Copper oleate exhibits anti-wear properties and acts as a friction modifier in lubricants. [, , , ] Studies show that it forms protective layers on rubbing surfaces, reducing friction and wear. [] It demonstrates synergy with organoborates, further enhancing anti-wear performance. []

Q9: Does copper oleate exhibit any catalytic activity?

A9: While not extensively discussed in the provided research, copper oleate can potentially act as a catalyst in specific reactions. For instance, it can catalyze the decomposition of organic peroxides, which are key intermediates in the autoxidation of fats. []

Q10: Has computational chemistry been employed in the study of copper oleate?

A10: While the provided research does not explicitly mention computational studies on copper oleate, such techniques could be valuable for understanding its interactions with other molecules, predicting its properties, and designing novel derivatives with enhanced functionalities.

Q11: What SHE regulations are relevant to the use and handling of copper oleate?

A11: As with any chemical substance, safe handling practices and adherence to relevant SHE regulations are crucial. Users should consult safety data sheets (SDS) and local regulations for specific guidelines on handling, storage, and disposal of copper oleate.

Q12: Is there any information available regarding the absorption, distribution, metabolism, and excretion (ADME) of copper oleate?

A12: The provided research primarily focuses on its topical applications and material properties. Further investigations are needed to elucidate its systemic PK/PD profile, including its ADME characteristics.

Q13: Has the efficacy of copper oleate been evaluated in cell-based assays or animal models?

A16: The provided research highlights its effectiveness in treating pediculosis in a clinical study involving human subjects. [] Further in vitro and in vivo studies using appropriate cell lines and animal models could provide more comprehensive insights into its efficacy against various pathogens or in other therapeutic areas.

Q14: What is the toxicological profile of copper oleate?

A18: While generally considered safe for topical applications at low concentrations, copper oleate can cause skin irritation or allergic reactions in sensitive individuals. [] Ingestion of large amounts can lead to copper toxicity. [] Always consult safety data sheets (SDS) and handle with appropriate precautions.

Q15: Have any targeted drug delivery strategies been explored using copper oleate?

A19: Research has demonstrated the potential of encapsulating copper oleate within targeted nanoparticles. For example, ανβ3-targeted copper nanoparticles incorporating copper oleate have shown promise in photoacoustic imaging and treatment of neovascularization. [, ]

Q16: Are there any known biomarkers associated with the efficacy or adverse effects of copper oleate?

A16: The provided research does not delve into specific biomarkers. Further research is needed to identify potential biomarkers that could predict its efficacy, monitor treatment response, or detect adverse effects.

Q17: What analytical methods are employed for the characterization and quantification of copper oleate?

A21: Various analytical techniques are employed, including X-ray diffraction for structural analysis, FTIR and Raman spectroscopy for molecular characterization, and chromatographic techniques like gas chromatography for compositional analysis. [, , ]

Q18: What is the environmental impact of copper oleate?

A22: While copper is an essential micronutrient, excessive levels can be toxic to aquatic organisms. [] Assessing the potential ecotoxicological effects of copper oleate and implementing responsible disposal practices are essential to mitigate any negative environmental impacts.

Q19: What is the solubility of copper oleate in different solvents?

A23: Copper oleate exhibits solubility in non-polar organic solvents like hydrocarbons and oils, while it is practically insoluble in water. [, ] Its solubility can be influenced by factors like temperature, solvent polarity, and the presence of other compounds.

Q20: Have the analytical methods used to characterize copper oleate been validated?

A24: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers typically employ standard protocols and reference materials to validate the methods used for characterizing and quantifying copper oleate.

Q21: What quality control measures are implemented in the production and use of copper oleate?

A25: Manufacturers and users of copper oleate adhere to strict quality control measures throughout its lifecycle. [] These measures encompass raw material sourcing, production processes, analytical testing, packaging, storage, and distribution to ensure its consistency, safety, and efficacy.

Q22: What is the potential of copper oleate to induce an immune response?

A22: Further research is needed to determine the immunogenic potential of copper oleate and explore strategies to mitigate or modulate any undesired immune responses.

Q23: Does copper oleate interact with drug transporters?

A23: Research is needed to investigate potential interactions of copper oleate with drug transporters and develop strategies to optimize its delivery and efficacy.

Q24: Can copper oleate induce or inhibit drug-metabolizing enzymes?

A24: Further studies are needed to assess the potential of copper oleate to modulate drug-metabolizing enzymes and understand its implications for drug interactions.

Q25: What is the biocompatibility and biodegradability of copper oleate?

A29: While copper oleate is generally considered biocompatible at low concentrations, detailed investigations are needed to evaluate its long-term biocompatibility and biodegradability, especially for biomedical applications. []

Q26: Are there any viable alternatives or substitutes for copper oleate in its various applications?

A30: Researchers are continually exploring alternatives and substitutes for copper oleate. [] Depending on the specific application, potential alternatives could include other metal soaps, organic fungicides, synthetic lubricants, or nanoparticle-based systems.

Q27: What research infrastructure and resources are available for studying copper oleate?

A32: A wide array of research infrastructure and resources, including advanced analytical instruments, computational tools, and biological models, are available to facilitate research on copper oleate. [] Collaborative efforts and access to specialized facilities can further advance our understanding of this versatile compound.

Q28: What are some historical milestones in the research and applications of copper oleate?

A33: Research on copper oleate spans several decades, with notable milestones including its early use as a fungicide, its incorporation into lubricants, and more recently, its exploration in targeted drug delivery systems. [] Continued research is expanding its potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)